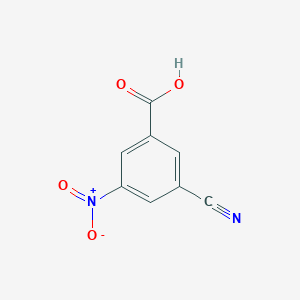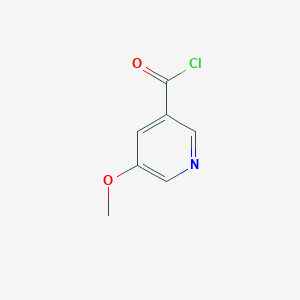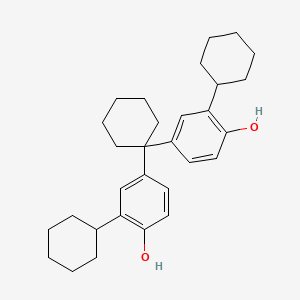
4-Pyrimidinamine, 2-chloro-N-(3,4-dimethoxyphenyl)-5-fluoro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Pyrimidinamine, 2-chloro-N-(3,4-dimethoxyphenyl)-5-fluoro- is a heterocyclic compound that features a pyrimidine ring substituted with chlorine, fluorine, and a 3,4-dimethoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyrimidinamine, 2-chloro-N-(3,4-dimethoxyphenyl)-5-fluoro- typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of Substituents: The chlorine and fluorine atoms are introduced via halogenation reactions. The 3,4-dimethoxyphenyl group is typically introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Pyrimidinamine, 2-chloro-N-(3,4-dimethoxyphenyl)-5-fluoro- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can be used to remove halogen substituents or reduce the pyrimidine ring.
Substitution: Nucleophilic substitution reactions are common, especially for replacing the chlorine or fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
4-Pyrimidinamine, 2-chloro-N-(3,4-dimethoxyphenyl)-5-fluoro- has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for targeting enzymes and receptors.
Biology: It is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic materials.
Industry: It is used as an intermediate in the synthesis of more complex organic molecules.
Mecanismo De Acción
The mechanism of action of 4-Pyrimidinamine, 2-chloro-N-(3,4-dimethoxyphenyl)-5-fluoro- involves its interaction with specific molecular targets. The compound can bind to active sites of enzymes or receptors, inhibiting their function. The presence of halogen atoms and the 3,4-dimethoxyphenyl group enhances its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-N,6-dimethyl-4-pyrimidinamine
- 4-Chloro-6-(3,4-dimethoxyphenyl)pyrimidine
- 4,5-Dichloro-6-methyl-2-pyrimidinamine
Uniqueness
4-Pyrimidinamine, 2-chloro-N-(3,4-dimethoxyphenyl)-5-fluoro- is unique due to the combination of its substituents, which confer specific electronic and steric properties. This makes it particularly effective in applications requiring high specificity and binding affinity.
Propiedades
Fórmula molecular |
C12H11ClFN3O2 |
|---|---|
Peso molecular |
283.68 g/mol |
Nombre IUPAC |
2-chloro-N-(3,4-dimethoxyphenyl)-5-fluoropyrimidin-4-amine |
InChI |
InChI=1S/C12H11ClFN3O2/c1-18-9-4-3-7(5-10(9)19-2)16-11-8(14)6-15-12(13)17-11/h3-6H,1-2H3,(H,15,16,17) |
Clave InChI |
QTHPXUUBPASCNQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)NC2=NC(=NC=C2F)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


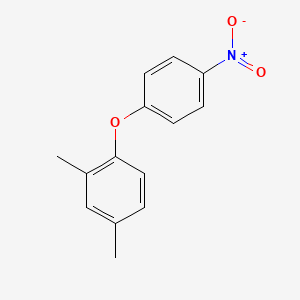
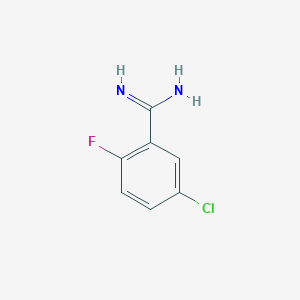
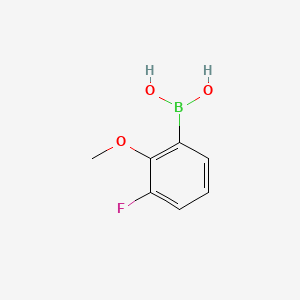
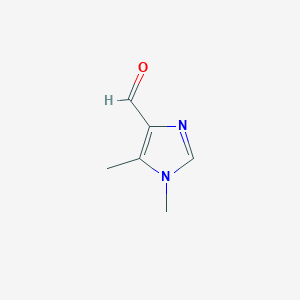
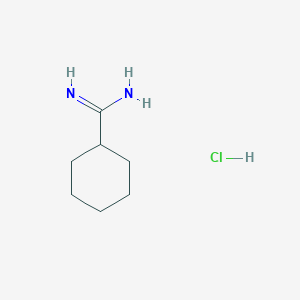
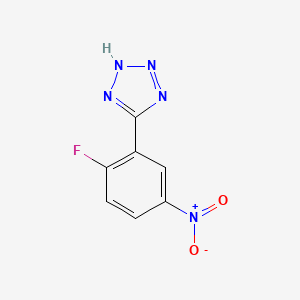
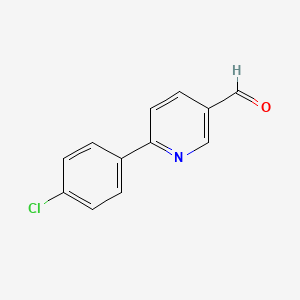
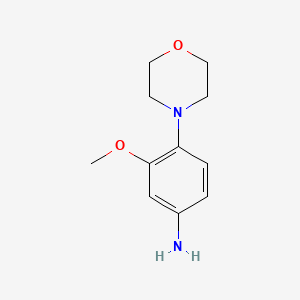

![6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazine-2-carbaldehyde](/img/structure/B1358140.png)
